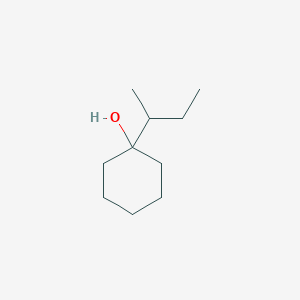
1-(Butan-2-yl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butan-2-yl)cyclohexan-1-ol is an organic compound belonging to the class of secondary alcohols It features a cyclohexane ring substituted with a butan-2-yl group and a hydroxyl group at the first carbon
准备方法
Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1-(Butan-2-yl)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1-(Butan-2-yl)cyclohexanone using sodium borohydride (NaBH4) in an alcoholic solvent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
化学反应分析
Types of Reactions: 1-(Butan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed:
Oxidation: 1-(Butan-2-yl)cyclohexanone.
Reduction: 1-(Butan-2-yl)cyclohexane.
Substitution: 1-(Butan-2-yl)cyclohexyl chloride.
科学研究应用
1-(Butan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 1-(Butan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
1-(Butan-2-yl)cyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol: A simple cyclohexane ring with a hydroxyl group.
1-(Butan-2-yl)cyclohexanone: The ketone analog of this compound.
Cyclohexanone: A cyclohexane ring with a ketone group.
Uniqueness: this compound is unique due to the presence of both a butan-2-yl group and a hydroxyl group on the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs.
属性
CAS 编号 |
30089-05-5 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC 名称 |
1-butan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-3-9(2)10(11)7-5-4-6-8-10/h9,11H,3-8H2,1-2H3 |
InChI 键 |
DDZVJPFRZCDPEK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1(CCCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)

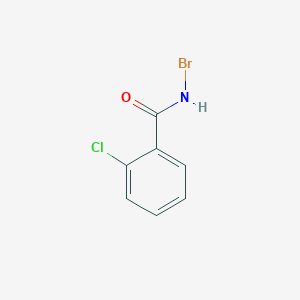
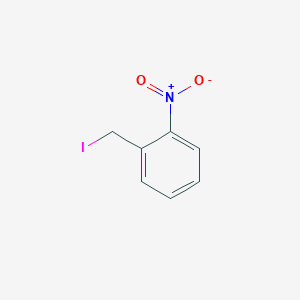

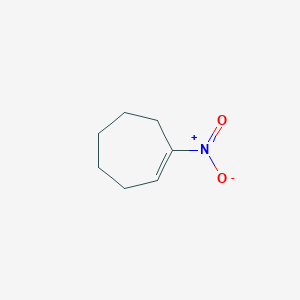
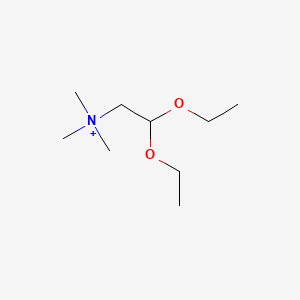

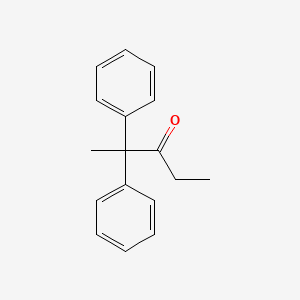
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate](/img/structure/B14680842.png)
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
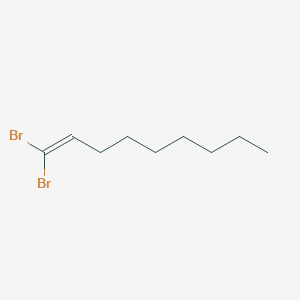
![[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B14680857.png)
![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)
